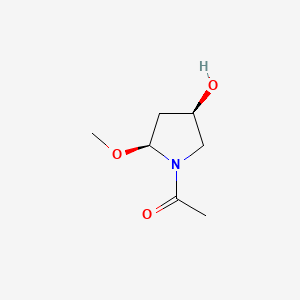![molecular formula C9H4N6 B566576 3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,3,5,7,9,11,13-heptaene CAS No. 103349-75-3](/img/structure/B566576.png)
3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,3,5,7,9,11,13-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole is a complex heterocyclic compound featuring three imidazole rings fused to a benzene core. This unique structure endows it with significant chemical and biological properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the cyclization of trinitrosophloroglucinol with hydrazine hydrate in acetic acid . This reaction leads to the formation of the triimidazole structure through a series of intermediate steps.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The use of catalysts and controlled reaction conditions is crucial to ensure the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the electronic structure of the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various alkylated or halogenated compounds.
Applications De Recherche Scientifique
1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole exerts its effects involves its interaction with specific molecular targets. The compound’s imidazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, disrupt microbial cell walls, or interfere with DNA replication .
Comparaison Avec Des Composés Similaires
1H-Benzo[d]imidazole: A simpler structure with one imidazole ring fused to a benzene ring.
1H-Benzo[d]thiazole: Similar to benzoimidazole but with a sulfur atom replacing one of the nitrogen atoms.
1H-Benzo[d]oxazole: Contains an oxygen atom in place of one nitrogen in the imidazole ring.
Uniqueness: 1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole’s three imidazole rings provide a higher degree of reactivity and potential for interaction with various targets compared to its simpler counterparts. This makes it particularly valuable in applications requiring complex molecular interactions .
Propriétés
Numéro CAS |
103349-75-3 |
|---|---|
Formule moléculaire |
C9H4N6 |
Poids moléculaire |
196.173 |
InChI |
InChI=1S/C9H4N6/c1-10-4-5(11-1)7-9(15-3-13-7)8-6(4)12-2-14-8/h1-3H,(H,10,11) |
Clé InChI |
CLIUTTUMFJMISK-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C3=NC=NC3=C4C2=NC=N4 |
Synonymes |
1H-Benzo[1,2-d:3,4-d:5,6-d]triimidazole(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[2,1-d]thiazole-2-carboxaldehyde](/img/structure/B566494.png)




![2,3,3,5,6,6-Hexamethyl-7-oxa-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B566499.png)


![5-Chloro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B566505.png)


